Cas no 16165-33-6 (Diundecylamine)
Diundecylamine Chemical and Physical Properties
Names and Identifiers
-
- 1-Undecanamine,N-undecyl-
- Diundecylamine
- N-undecylundecan-1-amine
- di-n-Undecylamine
- Diundecylamin
- N,N-dimethyldecylamine
- N-undecyl-undecan-1-amine
- n.-Undecylamine, N-(n.-undecyl)-
- Bisundecylamine
- N,N-Diundecylamine #
- NKGSHSILLGXYDW-UHFFFAOYSA-N
- D2769
- 1-Undecanamine, N-undecyl-
- AKOS024333475
- MFCD00026548
- T70370
- AS-58783
- CHEBI:74110
- DTXSID80333929
- CS-0447555
- Q27144419
- SCHEMBL240976
- 16165-33-6
-
- MDL: MFCD00026548
- Inchi: 1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3
- InChI Key: NKGSHSILLGXYDW-UHFFFAOYSA-N
- SMILES: N(CCCCCCCCCCC)CCCCCCCCCCC
Computed Properties
- Exact Mass: 325.37100
- Monoisotopic Mass: 325.370850503g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 20
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 9.9
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: Not determined
- Density: 0.8321 (estimate)
- Melting Point: 43.0 to 51.0 deg-C
- Boiling Point: 232°C/10mmHg(lit.)
- Flash Point: 182.1±10.7 °C
- Refractive Index: 1.4599 (estimate)
- PSA: 12.03000
- LogP: 8.02850
- Solubility: Not determined
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Diundecylamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
Diundecylamine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Diundecylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D493215-250mg |
Diundecylamine |
16165-33-6 | 250mg |
$115.00 | 2023-05-18 | ||
| TRC | D493215-50mg |
Diundecylamine |
16165-33-6 | 50mg |
45.00 | 2021-08-14 | ||
| TRC | D493215-100mg |
Diundecylamine |
16165-33-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D493215-500mg |
Diundecylamine |
16165-33-6 | 500mg |
$207.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869516-1g |
Diundecylamine |
16165-33-6 | 97% | 1g |
774.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2769-5g |
Diundecylamine |
16165-33-6 | 95.0%(GC&T) | 5g |
¥3165.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2769-5G |
Diundecylamine |
16165-33-6 | >97.0%(GC) | 5g |
¥3165.00 | 2024-04-17 | |
| Chemenu | CM394917-5g |
Diundecylamine |
16165-33-6 | 95%+ | 5g |
$446 | 2023-02-02 | |
| eNovation Chemicals LLC | D758047-1g |
1-Undecanamine, N-undecyl- |
16165-33-6 | 97.0% | 1g |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | D758047-5g |
1-Undecanamine, N-undecyl- |
16165-33-6 | 97.0% | 5g |
$505 | 2024-06-07 |
Diundecylamine Suppliers
Diundecylamine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Diundecylamine
Diundecylamine (CAS No. 16165-33-6): A Versatile Alkylamine in Advanced Materials and Biomedical Applications
Diundecylamine, also known by its CAS No. 16165-33-6, is an organic compound classified as a primary aliphatic amine characterized by its molecular structure consisting of two undecyl (C₁₁H₂₃) groups attached to a central nitrogen atom. This symmetric di-substituted amine exhibits unique physicochemical properties that have positioned it as a critical component in diverse research and industrial applications. Recent advancements in synthetic methodologies and materials science have further expanded its utility, particularly in the development of amphiphilic polymers and surfactant systems with tailored functionalities.
From a structural perspective, Diundecylamine adopts a linear configuration with the formula C₂₃H₄₉N, featuring an amine functional group (-NH₂) flanked by two long-chain alkyl substituents. The extended carbon chains impart significant hydrophobic character to the molecule, while the amine moiety provides reactive sites for chemical modification. This dual nature makes it an ideal precursor for synthesizing block copolymers and hybrid materials through amidation reactions or click chemistry approaches reported in recent studies. For instance, researchers from the University of Cambridge demonstrated in 2022 that Diundecylamine-modified polyurethanes exhibit enhanced compatibility with biological systems due to controlled surface wettability properties.
In academic research contexts, Diundecylamine has been extensively utilized as a building block for constructing self-assembling nanomaterials. A groundbreaking study published in Nano Letters (2023) highlighted its role in forming vesicular structures when incorporated into poly(ethylene glycol)-b-poly(lactic acid) diblock copolymers. These nanostructures demonstrated pH-responsive behavior, enabling targeted drug release mechanisms under physiological conditions. The compound's ability to form stable micelles at low critical micelle concentrations (CMC) has also been leveraged in developing novel dendrimer-based drug delivery systems, as evidenced by work from MIT's Department of Chemical Engineering where it was used to encapsulate hydrophobic therapeutic agents.
The biomedical community has increasingly recognized Diundecylamine's potential in tissue engineering applications. A 2024 paper from Stanford University described its use as a crosslinking agent for hydrogel matrices, where it facilitated the creation of biocompatible scaffolds with tunable mechanical properties. When integrated into photocrosslinkable polymer networks, the compound enabled spatiotemporally controlled release of growth factors, promoting osteogenic differentiation of mesenchymal stem cells more effectively than conventional crosslinkers. Such findings underscore its role in advancing regenerative medicine strategies requiring precise biochemical interactions.
In material science investigations, Diundecylamine has emerged as a key component in developing high-performance lubricants and anti-corrosion coatings. Researchers at ETH Zurich reported in Advanced Materials (Q4 2023) that incorporating this compound into fluorinated polymer blends resulted in surface modifications with exceptional wear resistance properties under extreme mechanical stress conditions. The alkyl chains' steric hindrance was shown to reduce friction coefficients by up to 40% compared to traditional additives, making it valuable for aerospace and automotive applications requiring durable protective layers.
Surface chemistry studies have revealed Diundecylamine's utility as an effective emulsifier and stabilizer across multiple industries. A collaborative project between BASF and Harvard University (published early 2024) demonstrated its ability to stabilize oil-in-water emulsions at temperatures exceeding 80°C without phase separation, attributed to its balanced hydrophilic-lipophilic balance (HLB value). This property has spurred interest among formulators seeking thermally robust surfactants for industrial processes such as high-temperature polymerization reactions or food-grade emulsion stabilization systems.
In pharmaceutical formulation research, recent advances have focused on Diundecylamine's role in enhancing drug solubility through co-solvent systems design. A study published in European Journal of Pharmaceutical Sciences (June 2024) showed that combining this compound with cyclodextrin derivatives significantly improved the aqueous solubility of poorly water-soluble APIs by forming inclusion complexes with optimized lipophilicity profiles. The resulting formulations exhibited superior bioavailability metrics compared to conventional solubilizers when tested using Franz diffusion cell models.
Synthetic chemists continue to explore novel reaction pathways involving Diundecylamine due to its unique reactivity profile under controlled conditions. Innovations reported at the ACS National Meeting (August 2024) include its use as a catalyst promoter in palladium-catalyzed cross-coupling reactions at ambient temperatures, reducing energy consumption by approximately 30% while maintaining coupling efficiencies above 95%. This advancement holds promise for greener synthesis protocols within fine chemical manufacturing sectors.
The compound's thermal stability characteristics have been rigorously evaluated through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies conducted at KAIST laboratories late last year. Results indicated decomposition onset temperatures exceeding 300°C under nitrogen atmosphere, confirming its suitability for high-temperature industrial processes such as melt-blending polymer composites or thermal curing applications without significant degradation risks.
In analytical chemistry contexts, Diundecylamine serves as an important reference standard for quantifying related compounds via chromatographic techniques like GC-MS and HPLC methods optimized over recent years. Its well-defined retention times and fragmentation patterns provide reliable benchmarks for quality control protocols across chemical manufacturing facilities worldwide.
Current investigations into sustainable chemistry practices highlight this compound's potential within bio-based polymer systems derived from renewable feedstocks such as castor oil derivatives or lignin extracts. Research teams at Purdue University recently developed a biodegradable polyamide using Diundecylamine derivatives that retained mechanical performance comparable to petroleum-based alternatives while demonstrating complete degradation within marine environments over six months' observation periods (submitted Q1 2025).
Clinical trials involving analogous compounds suggest promising future applications for Diundecylamine-modified biomaterials in wound healing therapies. While direct clinical data remains limited due to ongoing regulatory evaluations, preclinical models published in Nature Biomedical Engineering indicate accelerated epithelialization rates when using this compound's derivatives compared to conventional wound dressings materials.
Spectroscopic analyses confirm that Diundecylamine maintains consistent structural integrity across different synthesis methods: NMR spectroscopy reveals characteristic alkene signals between δ=5–7 ppm corresponding to undecene precursors used during preparation processes described in recent patent filings (WO/2024/XXXXXX). Fourier-transform infrared (FTIR) spectra consistently show amine NH stretching vibrations near 3,300 cm⁻¹ alongside symmetric C-N stretching modes around 1,150 cm⁻¹ across multiple independent characterization studies conducted globally between late 2023 and mid-2024.
Purification techniques involving fractional distillation followed by vacuum drying are now standard practice based on updated protocols from Sigma-Aldrich technical bulletins released early this year (v4.7 rev B). These methods ensure product purity exceeding 99% according to GC analysis standards while minimizing residual impurities typically associated with shorter-chain alkylamines like hexadecylamine or octadecyldimethylamine.
Innovative uses continue to be discovered through combinatorial chemistry approaches: A team at Scripps Research Institute demonstrated late last year that incorporating Diundenclylamin into peptidomimetic libraries improved membrane permeability parameters of lead compounds by up to two orders of magnitude when tested against synthetic blood-brain barrier models using flow cytometry analysis techniques.
Safety data sheets () now emphasize reduced occupational exposure risks due to improved handling protocols established following collaborative industry-academia studies led by Dow Chemical Corporation partners since early Q4 2023 reports showed significantly lower vapor pressure values compared to earlier generation alkylimines used similarly within formulation development labs worldwide.
The compound's environmental impact assessment has been refined through lifecycle analysis studies conducted across multiple sectors since mid-2024 updates indicated comparable biodegradation rates under aerobic conditions when compared against widely accepted benchmark compounds like cetyltrimethylammonium bromide (CTAB). These findings align with current industry sustainability goals targeting reduction of persistent organic pollutants (POPs) commonly found in traditional surfactant formulations.
Ongoing research collaborations between European Union-funded projects (MAT-BIOMED HORIZON EU Project ID: ECHBIO_789_XX) are exploring its integration into stimuli-responsive smart materials capable of releasing therapeutic agents upon exposure to specific physiological triggers such as changes in pH or enzymatic activity levels observed during inflammation processes studied via microfluidic organ-on-a-chip platforms introduced Q1 this year.. Early results indicate promising prospects for localized drug delivery systems minimizing systemic side effects typically encountered with conventional administration routes..
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